molecular formula C16H32CdO4 B13789533 Bis(2-ethylhexanoyloxy)cadmium

Bis(2-ethylhexanoyloxy)cadmium

Cat. No.: B13789533
M. Wt: 400.84 g/mol
InChI Key: HLWUUSBVAPUJNW-UHFFFAOYSA-N
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Description

Bis(2-ethylhexanoyloxy)cadmium is a cadmium-based organometallic reagent supplied for research and development purposes. This compound falls within a class of chemicals investigated for use in specialized synthesis and materials science processes. Researchers have explored related cadmium compounds, such as di(2-ethylhexyl)dithiophosphoric acid (D2EHDTPA), for the efficient extraction and removal of cadmium ions (Cd²⁺) from complex solutions like phosphoric acid . Furthermore, cadmium compounds can serve as precursors or additives in polymer and material science. For instance, cadmium is known to be used as an additive in plastics and pigments . It is crucial to note that Cadmium and its compounds are subject to strict global regulations due to their toxicity and persistence in the environment. The European Chemicals Agency (ECHA) restricts cadmium under REACH , and recent state-level regulations, such as the Massachusetts ban on certain flame retardants, highlight the increasing regulatory scrutiny on hazardous substances . This product is intended For Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or personal use. Researchers should consult the relevant Safety Data Sheet (SDS) and adhere to all local, state, and federal regulations for the safe handling and disposal of hazardous chemicals.

Properties

Molecular Formula

C16H32CdO4

Molecular Weight

400.84 g/mol

IUPAC Name

cadmium;2-ethylhexanoic acid

InChI

InChI=1S/2C8H16O2.Cd/c2*1-3-5-6-7(4-2)8(9)10;/h2*7H,3-6H2,1-2H3,(H,9,10);

InChI Key

HLWUUSBVAPUJNW-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)C(=O)O.CCCCC(CC)C(=O)O.[Cd]

Origin of Product

United States

Preparation Methods

Direct Reaction of Cadmium Metal or Cadmium Oxide with 2-Ethylhexanoic Acid

The most straightforward method to prepare this compound is by reacting cadmium metal or cadmium oxide with 2-ethylhexanoic acid. The reaction typically proceeds as follows:

  • Reactants: Cadmium metal or cadmium oxide and 2-ethylhexanoic acid
  • Reaction: The cadmium source reacts with the acid to form the cadmium carboxylate salt and water (if oxide is used) or hydrogen gas (if metal is used).
  • Conditions: The reaction is conducted under reflux with stirring, often in an organic solvent such as toluene or xylene to facilitate water removal by azeotropic distillation.
  • Equation:

    $$
    \text{CdO} + 2 \text{C}8\text{H}{15}\text{COOH} \rightarrow \text{Cd}( \text{C}8\text{H}{15}\text{COO} )2 + \text{H}2\text{O}
    $$

  • Purification: The product is typically purified by filtration and solvent removal under reduced pressure.

This method is widely used due to its simplicity and the availability of reagents. It produces high-purity this compound suitable for industrial applications.

Use of Acid Chloride Derivatives

A less common but precise method involves the reaction of cadmium hydroxide or cadmium alkoxides with 2-ethylhexanoyl chloride:

  • Reactants: Cadmium hydroxide or alkoxide and 2-ethylhexanoyl chloride
  • Reaction: The acid chloride reacts with cadmium hydroxide to form the cadmium carboxylate and hydrochloric acid.
  • Conditions: Typically performed in an inert atmosphere and anhydrous conditions to prevent hydrolysis.
  • Equation:

    $$
    \text{Cd(OH)}2 + 2 \text{C}8\text{H}{15}\text{COCl} \rightarrow \text{Cd}( \text{C}8\text{H}{15}\text{COO} )2 + 2 \text{HCl}
    $$

  • Purification: Removal of HCl gas and purification by recrystallization or solvent extraction.

This route offers high purity but requires careful handling due to the corrosive nature of acid chlorides.

Reaction Conditions and Parameters

The preparation of this compound generally requires optimization of the following parameters:

Parameter Typical Range/Condition Notes
Temperature 80–150 °C Reflux conditions to facilitate reaction and water removal
Solvent Toluene, xylene, or similar organic solvents Used for azeotropic removal of water
Reaction Time 2–6 hours Depends on scale and reactant purity
Molar Ratio (Cd:acid) 1:2 Stoichiometric for complete conversion
Atmosphere Inert (N2 or Ar) for acid chloride method Prevents hydrolysis and oxidation

Summary Table of Preparation Methods

Method Reactants Conditions Advantages Disadvantages
Direct reaction with CdO/metal Cadmium oxide or metal + 2-ethylhexanoic acid Reflux in organic solvent, 80–150 °C Simple, cost-effective, scalable Requires removal of water or H2
Metathesis Cadmium chloride/acetate + sodium/potassium 2-ethylhexanoate Ambient to mild heating, aqueous or mixed solvents Good purity control, mild conditions Salt by-products, washing needed
Acid chloride route Cadmium hydroxide + 2-ethylhexanoyl chloride Anhydrous, inert atmosphere High purity, precise stoichiometry Corrosive reagents, complex handling

Final Remarks

The preparation of this compound is well-established through multiple synthetic routes, with the choice of method depending on available starting materials, desired purity, and scale of production. The direct reaction of cadmium oxide with 2-ethylhexanoic acid remains the most practical and widely used method in research and industry. Further optimization of reaction parameters can improve yield and product quality, supporting the compound’s utility in various chemical and industrial applications.

Chemical Reactions Analysis

Cadmium 2-ethylhexanoate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various metal salts for substitution reactions. The major products formed from these reactions include cadmium oxide, cadmium metal, and substituted metal 2-ethylhexanoates .

Mechanism of Action

The mechanism of action of cadmium 2-ethylhexanoate involves its interaction with various molecular targets and pathways. Cadmium ions can bind to proteins and enzymes, disrupting their normal function. This can lead to oxidative stress, cellular damage, and apoptosis. The compound’s effects are mediated through pathways involving reactive oxygen species and the disruption of cellular homeostasis .

Comparison with Similar Compounds

Table 1: Coordination Numbers of Select Cadmium Compounds

Compound Coordination Number Geometry Reference
Cadmium oxalate 6 Octahedral
Tris(benzimidazolyl)hydroborato cadmium 3 Trigonal planar
This compound (inferred) 4–6 Tetrahedral

Key Differences :

Solubility: this compound is expected to be soluble in organic solvents (e.g., toluene, THF) due to its hydrophobic ligands, unlike cadmium oxalate, which is water-insoluble .

Thermal Stability: Bulky ligands like 2-ethylhexanoyloxy may enhance thermal stability compared to smaller carboxylates, as seen in analogous metal-organic compounds .

Q & A

Basic: What are the critical safety protocols for handling Bis(2-ethylhexanoyloxy)cadmium in laboratory settings?

Answer:
this compound, like other cadmium compounds, requires stringent safety measures due to its toxicity. Key protocols include:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Respiratory protection (e.g., N95 masks) is advised if aerosolization is possible .
  • Ventilation: Conduct experiments in a fume hood to minimize inhalation risks .
  • Spill Management: Isolate contaminated areas, use inert absorbents (e.g., vermiculite), and dispose of waste via hazardous chemical protocols .
  • Storage: Keep in sealed containers away from oxidizers and moisture to prevent degradation .

Table 1: Cadmium Exposure Limits (OSHA)

ParameterValueReference
Permissible Exposure Limit (PEL)5 µg/m³ (air)OSHA Standards
Acute Toxicity (LD50, oral)225 mg/kg (rats)TURI Cadmium Fact Sheet

Basic: What synthetic routes and characterization methods are recommended for this compound?

Answer:
Synthesis:

  • Reaction Scheme: React cadmium oxide (CdO) with 2-ethylhexanoic acid in anhydrous toluene under reflux (110–120°C) for 12 hours. Use a Dean-Stark trap to remove water .
  • Purification: Isolate the product via vacuum distillation or recrystallization in hexane.

Characterization:

  • Purity Analysis: Use HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30) to confirm ≥95% purity .
  • Structural Confirmation: Employ FT-IR (carboxylate stretching at ~1540 cm⁻¹) and NMR (¹³C for alkyl chain confirmation) .

Table 2: Key Physicochemical Properties

PropertyValueMethod
Melting Point85–90°CDifferential Scanning Calorimetry (DSC)
SolubilityInsoluble in water; soluble in tolueneOECD 105 Guideline

Advanced: How does the stability of this compound vary under different experimental conditions?

Answer:
Stability is influenced by:

  • Temperature: Decomposition occurs above 150°C, releasing cadmium oxides and organic byproducts. Store at 2–8°C for long-term stability .
  • pH: Hydrolysis accelerates in acidic (pH < 4) or alkaline (pH > 10) conditions, forming Cd²⁺ ions and 2-ethylhexanoic acid. Monitor pH via buffered solutions .
  • Light Exposure: UV light induces radical degradation; use amber glassware for storage .

Experimental Design:

  • Accelerated Stability Testing: Use thermal gravimetric analysis (TGA) to track mass loss at 100–200°C.
  • Kinetic Studies: Apply Arrhenius equations to predict shelf life under varying temperatures .

Advanced: What methodologies assess the compound’s interaction with biological systems?

Answer:
In Vitro Toxicity Screening:

  • Cell Viability Assays: Treat HepG2 or HEK293 cells with 1–100 µM this compound for 24–72 hours. Measure IC50 via MTT assay .
  • Oxidative Stress Markers: Quantify glutathione (GSH) depletion and malondialdehyde (MDA) levels using ELISA .

Mechanistic Studies:

  • Cadmium Ion Release: Use atomic absorption spectroscopy (AAS) to track Cd²⁺ liberation in simulated physiological fluids (e.g., PBS, pH 7.4) .
  • Gene Expression Profiling: Perform RNA-seq on exposed cells to identify pathways like NF-κB or MAPK .

Table 3: Toxicity Data Contradictions

StudyFindingResolution Strategy
High cytotoxicity in liver cells Low aquatic toxicity reported Consider bioavailability differences (e.g., lipid solubility vs. ion release)

Advanced: How can researchers resolve contradictions in reported toxicity data for cadmium compounds?

Answer:
Contradictions often arise from:

  • Exposure Routes: Oral vs. inhalation toxicity varies due to absorption efficiency .
  • Speciation Differences: Organic cadmium compounds (e.g., this compound) may exhibit lower ion release than inorganic salts (e.g., CdCl₂) .

Methodological Adjustments:

  • Standardize Models: Use identical cell lines (e.g., NIH/3T3) and exposure durations.
  • Comparative Studies: Co-test inorganic and organic cadmium forms under controlled conditions .

Basic: What analytical techniques validate the degradation products of this compound?

Answer:

  • GC-MS: Identify volatile organic byproducts (e.g., 2-ethylhexanoic acid) after thermal decomposition .
  • ICP-OES: Quantify cadmium ions in aqueous phases post-hydrolysis .

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